molecular formula C8H10N4O2 B14863077 1-(3-Aminopropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

1-(3-Aminopropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Cat. No.: B14863077
M. Wt: 194.19 g/mol
InChI Key: AETRONLUGIMWHT-UHFFFAOYSA-N
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Description

1-(3-Aminopropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a complex organic compound with a unique structure that includes a pyrimidine ring, an aminopropyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminopropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of a suitable pyrimidine derivative with 3-aminopropylamine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminopropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

    Substitution: The aminopropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-(3-Aminopropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Aminopropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The aminopropyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and leading to various biochemical effects.

Comparison with Similar Compounds

    1-(3-Aminopropyl)imidazole: Shares the aminopropyl group but has an imidazole ring instead of a pyrimidine ring.

    (3-Aminopropyl)triethoxysilane: Contains the aminopropyl group and is used in surface functionalization.

Uniqueness: 1-(3-Aminopropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C8H10N4O2

Molecular Weight

194.19 g/mol

IUPAC Name

1-(3-aminopropyl)-2,4-dioxopyrimidine-5-carbonitrile

InChI

InChI=1S/C8H10N4O2/c9-2-1-3-12-5-6(4-10)7(13)11-8(12)14/h5H,1-3,9H2,(H,11,13,14)

InChI Key

AETRONLUGIMWHT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=O)N1CCCN)C#N

Origin of Product

United States

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